4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-BROMOBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a bromobenzoyl group, a hydroxyphenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.
Coupling with hydroxyphenyl and methoxyphenyl groups: The bromobenzoyl chloride is then reacted with 4-hydroxyphenyl and 4-methoxyphenyl groups under specific conditions to form the desired compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-BROMOBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-BROMOBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar structure but includes an isoxazole ring instead of a pyrrolone ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a triazole ring and different substituents.
Properties
Molecular Formula |
C18H14BrNO4 |
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Molecular Weight |
388.2 g/mol |
IUPAC Name |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H14BrNO4/c1-24-13-8-4-10(5-9-13)15-14(17(22)18(23)20-15)16(21)11-2-6-12(19)7-3-11/h2-9,15,21H,1H3,(H,20,23)/b16-14- |
InChI Key |
CMQCDNKMZLLQPE-PEZBUJJGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2 |
Origin of Product |
United States |
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